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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK837149A with other fatty acid

synthase (FASN) inhibitors, offering experimental data and detailed protocols to objectively

assess its performance and confirm FASN as its primary target.

Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its

upregulation in various cancers has made it a compelling target for therapeutic intervention.

GSK837149A has been identified as a selective inhibitor of human FASN, specifically targeting

its β-ketoacyl reductase (KR) domain[1][2][3][4][5]. This guide delves into the biochemical and

cellular evidence supporting this conclusion, comparing GSK837149A with other known FASN

inhibitors. A notable characteristic of GSK837149A is its limited cell permeability, which makes

it an excellent tool for biochemical assays but challenging for cellular studies[1][3][4][6].

Biochemical Performance: A Comparative Analysis
GSK837149A demonstrates potent and specific inhibition of FASN in biochemical assays. The

following table summarizes its performance in comparison to other well-characterized FASN

inhibitors.
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Inhibitor
Target
Domain

Mechanism
of Action

Ki (nM) IC50 References

GSK837149A

β-ketoacyl

reductase

(KR)

Reversible,

Competitive

with NADPH,

Non-

competitive

with

acetoacetyl-

CoA

~30 -
[1][2][5][7][8]

[9]

GSK2194069

β-ketoacyl

reductase

(KR)

Potent and

specific

5.6 (vs

NADPH)

7.7 nM

(FASN); 4.8

nM (vs

acetoacetyl-

CoA)

[1][2][7][10]

TVB-2640 Not specified Orally active -

52 nM

(FASN); 72

nM (cellular)

[11][12][13]

Orlistat
Thioesterase

(TE)
Irreversible -

122 ng/mL

(lipase)
[4][14]

C75

Ketoacyl

Synthase

(KS)

Irreversible -
15.53 µM - 35

µM
[6][15][16][17]

Experimental Protocols for Target Validation
To rigorously confirm FASN as the target of GSK837149A, a series of biochemical and cellular

experiments can be performed.

Biochemical Assay: FASN Activity via NADPH Oxidation
This assay directly measures the enzymatic activity of purified FASN by monitoring the

consumption of its cofactor, NADPH.
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Protocol:

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM

potassium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA, 30 µM acetyl-CoA, and 50

µM malonyl-CoA.

Add FASN and Inhibitor: Add purified human FASN enzyme to the reaction mixture. For

inhibition studies, pre-incubate the enzyme with varying concentrations of GSK837149A or

other inhibitors for 15 minutes at 37°C.

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 100 µM.

Measure NADPH Oxidation: Immediately measure the decrease in absorbance at 340 nm

every minute for 15-30 minutes using a microplate reader. The rate of NADPH oxidation is

proportional to FASN activity.

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for each

inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: De Novo Lipid Synthesis with
[¹⁴C]Acetate Incorporation
This assay assesses the ability of cell-permeable FASN inhibitors to block the synthesis of new

lipids in cancer cell lines. While not suitable for the cell-impermeable GSK837149A, it is crucial

for comparing its cell-permeable counterparts.

Protocol:

Cell Culture: Plate cancer cells (e.g., MCF-7, PC-3) in a 24-well plate and grow to 70-80%

confluency.

Inhibitor Treatment: Treat the cells with varying concentrations of a cell-permeable FASN

inhibitor (e.g., TVB-2640, Orlistat) for 24 hours.

Radiolabeling: Add [¹⁴C]acetate (1 µCi/mL) to the culture medium and incubate for 4 hours to

allow for its incorporation into newly synthesized lipids.
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Lipid Extraction: Wash the cells with PBS, and then extract total lipids using a

chloroform:methanol (2:1) solution.

Quantification: Measure the amount of incorporated radioactivity in the lipid extract using a

scintillation counter.

Data Analysis: Normalize the radioactivity counts to the total protein content in each well. A

decrease in [¹⁴C]acetate incorporation indicates inhibition of de novo lipid synthesis.

Cellular Assay: Western Blot for Downstream Signaling
FASN activity is linked to key cancer signaling pathways. This protocol assesses the effect of

FASN inhibitors on the phosphorylation status of key signaling proteins like Akt and ERK.

Protocol:

Cell Treatment and Lysis: Treat cancer cells with FASN inhibitors for the desired time. Wash

cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE

gel and transfer them to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2

(Thr202/Tyr204), total ERK1/2, and FASN overnight at 4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature. Visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to their respective total protein levels.
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Visualizing the Experimental and Logical
Frameworks
To better illustrate the experimental workflows and the underlying biological pathways, the

following diagrams are provided in the DOT language for Graphviz.

Biochemical Workflow

Purified FASN

Enzyme Assay

Inhibitor (GSK837149A)

Substrates (Acetyl-CoA, Malonyl-CoA)

Cofactor (NADPH)

Measure NADPH Oxidation IC50/Ki Determination

Click to download full resolution via product page

Biochemical assay workflow to determine the inhibitory potential of GSK837149A on FASN.

Cellular Workflow

Cancer Cells Cell-Permeable Inhibitor Radiolabeled Acetate Lipid Extraction Scintillation Counting Inhibition of Lipid Synthesis

Click to download full resolution via product page

Cellular assay workflow to assess the impact of FASN inhibitors on de novo lipid synthesis.
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FASN Signaling Pathway

Growth Factors (EGF, etc.)

Receptor Tyrosine Kinases

PI3K/AKT Pathway MAPK/ERK Pathway

FASN

Palmitate Synthesis

Membrane Synthesis Protein Palmitoylation
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Simplified FASN signaling pathway illustrating upstream regulation and downstream effects.

Cellular Effects of FASN Inhibition
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While GSK837149A is not suitable for cellular studies, understanding the effects of other FASN

inhibitors provides crucial context for the consequences of targeting this enzyme.

Inhibitor Cell Line
Observed Cellular
Effects

References

TVB-2640
Various cancer cell

lines

Induces apoptosis,

inhibits cell

proliferation, reduces

lipid accumulation.

[3][8][11][12][18]

GSK2194069 LNCaP, A549

Inhibits cell viability,

reduces fatty acid

synthesis.

[1][7][19]

Orlistat PANC-1, HSC-3, PC-3

Reduces proliferation,

enhances apoptosis,

induces cell cycle

arrest.

[1][6][10][15][20]

C75
Prostate and breast

cancer cells

Induces apoptosis,

inhibits fatty acid

synthesis.

[2][4][17][21]

Conclusion
The data presented strongly supports the classification of GSK837149A as a potent and

selective inhibitor of the FASN β-ketoacyl reductase domain. Its utility as a tool compound in

biochemical assays is clear, providing a means to probe FASN activity without the complexities

of cellular systems. The comparative data on other FASN inhibitors highlights the diverse

chemical scaffolds and mechanisms through which this critical enzyme can be targeted. The

provided experimental protocols offer a robust framework for researchers to independently

verify these findings and to further explore the role of FASN in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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